DTP3 - 1809784-29-9

DTP3

Catalog Number: EVT-3185836
CAS Number: 1809784-29-9
Molecular Formula: C26H35N7O5
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DTP3 is a synthetic D-tripeptide inhibitor specifically designed to disrupt the protein-protein interaction between GADD45β and MKK7. [, , ] These two proteins, when complexed, form a critical survival module downstream of the NF-κB pathway, which is frequently dysregulated in cancer cells. [, ]

GADD45β is a stress-response protein often found overexpressed in multiple myeloma (MM) cells, and its elevated levels are associated with poorer patient outcomes. [, ] MKK7, a mitogen-activated protein kinase kinase, plays a crucial role in activating the JNK signaling pathway, which can induce apoptosis. [, ]

DTP3 effectively disrupts the GADD45β/MKK7 interaction, leading to MKK7-dependent apoptosis selectively in MM cells. [, , ] This cancer-selective mechanism of action makes DTP3 a promising therapeutic candidate for MM treatment. [, ]

Future Directions
  • Optimizing DTP3's pharmacokinetic properties: Research could focus on developing DTP3 analogs with improved bioavailability, stability, and drug delivery characteristics to enhance its therapeutic potential. []
  • Investigating mechanisms of resistance: Studies exploring potential mechanisms of resistance to DTP3 in MM cells could inform strategies to prevent or overcome resistance in clinical settings. []
  • Developing companion biomarker strategies: Further research on biomarkers, such as GADD45β expression levels and JNK pathway activation, could refine patient stratification and optimize treatment strategies to enhance clinical response to DTP3. []
  • Exploring combination therapies: Investigating synergistic combinations of DTP3 with other targeted therapies or immunotherapies holds potential for developing more effective treatment regimens for MM. []
Source and Classification

DTP3 is classified as a peptide drug and is primarily derived from synthetic processes. It belongs to a broader category of compounds known as peptide inhibitors, which are designed to interfere with specific protein-protein interactions critical for cellular signaling pathways. Its synthesis and biological activity have been explored in various studies, highlighting its potential as a targeted therapy for conditions like multiple myeloma and diffuse large B-cell lymphoma .

Synthesis Analysis

The synthesis of DTP3 involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid (D-Tyrosine) to a solid support resin. Subsequent amino acids (D-Arginine and D-Phenylalanine) are added one at a time through standard coupling reactions.

Key Steps in Synthesis:

  1. Solid-Phase Attachment: The N-terminus of D-Tyrosine is linked to a resin.
  2. Coupling Reactions: Each subsequent amino acid is added using coupling agents under slightly basic conditions to facilitate reaction efficiency.
  3. Cleavage from Resin: After the final amino acid is incorporated, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) mixed with other agents to ensure complete removal.
  4. Purification: The crude product undergoes purification through high-performance liquid chromatography (HPLC) to isolate the desired peptide .

The synthesis also involves labeling variants like fluorescein isothiocyanate-DTP3 for analytical studies, which aids in tracking and understanding its interactions within biological systems.

Molecular Structure Analysis

DTP3's molecular structure consists of three amino acids linked by peptide bonds, forming a compact conformation that allows it to interact specifically with target proteins. The structure can be represented as follows:

  • Amino Acid Sequence: Ac-D-Tyrosine-D-Arginine-D-Phenylalanine
  • Molecular Weight: Approximately 392.45 g/mol
  • Structural Features:
    • The acetyl group at the N-terminus enhances stability and solubility.
    • The presence of D-amino acids contributes to proteolytic resistance, making it more stable in biological environments compared to L-amino acid counterparts.

Molecular dynamics simulations have been employed to predict binding sites on MKK7, indicating that DTP3 interacts with specific regions that facilitate its inhibitory effects .

Chemical Reactions Analysis

DTP3 primarily engages in non-covalent interactions with MKK7, disrupting the GADD45β/MKK7 complex. This interaction can be characterized by:

  1. Binding Affinity: Determined using techniques like tryptophan fluorescence quenching, which measures changes in fluorescence intensity upon binding.
  2. Stoichiometry: The interaction stoichiometry and dissociation constants have been quantified, providing insight into the strength and specificity of DTP3's action against MKK7 .
  3. Competitive Inhibition: DTP3 acts as a competitive inhibitor by occupying binding sites on MKK7 that would otherwise be engaged by GADD45β.

These chemical interactions are critical for understanding how DTP3 can selectively induce apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

The mechanism by which DTP3 exerts its effects involves several steps:

  1. Binding to MKK7: DTP3 binds to specific outer regions of MKK7, inducing conformational changes that destabilize the GADD45β/MKK7 complex.
  2. Disruption of Signaling Pathways: By preventing GADD45β from associating with MKK7, DTP3 effectively inhibits downstream signaling pathways that promote cell survival.
  3. Induction of Apoptosis: This disruption leads to increased apoptosis in cancer cells, particularly those exhibiting constitutive NF-κB signaling associated with multiple myeloma and other malignancies .

Experimental data suggest that DTP3 has similar potency to established therapies like bortezomib but with significantly improved specificity for cancer cells.

Physical and Chemical Properties Analysis

DTP3 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its polar nature.
  • Stability: Enhanced stability due to the incorporation of D-amino acids, which resist enzymatic degradation.
  • pH Sensitivity: Exhibits stability across a physiological pH range, making it suitable for in vivo applications.

These properties are critical for its effectiveness as a therapeutic agent in clinical settings .

Applications

DTP3 has significant potential applications in cancer therapy:

  1. Targeted Cancer Therapy: Its ability to selectively induce apoptosis in malignant cells positions it as a promising candidate for treating conditions like multiple myeloma and diffuse large B-cell lymphoma.
  2. Research Tool: DTP3 serves as a valuable tool for studying protein-protein interactions within signaling pathways, aiding in the development of further therapeutic agents.
  3. Clinical Trials: Ongoing clinical trials are assessing its efficacy and safety profile in patients with refractory cancers, aiming to establish optimal dosing regimens and identify potential side effects .

Properties

CAS Number

1809784-29-9

Product Name

DTP3

IUPAC Name

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C26H35N7O5

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1

InChI Key

AOUZPXZGMZUQQS-YPAWHYETSA-N

SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.